3-tert-butyl 2-methyl (1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate
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Overview
Description
3-tert-butyl 2-methyl (1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate is a complex organic compound with a unique bicyclic structure. This compound is part of the azabicyclohexane family, which is known for its significant role in the development of bio-active compounds. The structure of this compound includes a tert-butyl group, a methyl group, and a dimethyl-3-azabicyclohexane core, making it an interesting subject for chemical research and industrial applications .
Preparation Methods
The synthesis of 3-tert-butyl 2-methyl (1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate involves several steps. One efficient method is the use of photochemistry to access new building blocks via [2 + 2] cycloaddition. This approach allows for the creation of 1,2-disubstituted bicyclohexane modules, which can be further derivatized through numerous transformations . Another method involves the direct introduction of the tert-butoxycarbonyl group into various organic compounds using flow microreactor systems. This process is more efficient, versatile, and sustainable compared to traditional batch methods .
Chemical Reactions Analysis
3-tert-butyl 2-methyl (1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The compound can also undergo substitution reactions with halogens and other nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential bio-active properties, which could lead to the development of new pharmaceuticals. Industrially, it is used in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of 3-tert-butyl 2-methyl (1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar compounds to 3-tert-butyl 2-methyl (1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate include other azabicyclohexane derivatives, such as tert-butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate and tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate . These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of tert-butyl and methyl groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H23NO4 |
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Molecular Weight |
269.34 g/mol |
IUPAC Name |
3-O-tert-butyl 2-O-methyl (1S,2S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-7-8-9(14(8,4)5)10(15)11(16)18-6/h8-10H,7H2,1-6H3/t8-,9-,10+/m1/s1 |
InChI Key |
ANLZCGMJKWMXFP-BBBLOLIVSA-N |
Isomeric SMILES |
CC1([C@H]2[C@@H]1[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)OC)C |
Canonical SMILES |
CC1(C2C1C(N(C2)C(=O)OC(C)(C)C)C(=O)OC)C |
Origin of Product |
United States |
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